L-687384

Beschreibung

Eigenschaften

IUPAC Name |

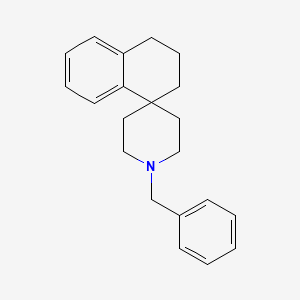

1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21/h1-5,7-9,11H,6,10,12-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDCBJPLHBPJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241828 |

Source

|

| Record name | 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95417-67-7 |

Source

|

| Record name | 3,4-Dihydro-1′-(phenylmethyl)spiro[naphthalene-1(2H),4′-piperidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95417-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 687384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095417677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-1'-(phenylmethyl)spiro[naphthalene-1(2H),4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-687384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE9K68QA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-687,384: A Technical Guide to its Mechanism of Action at the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,384 is a high-affinity ligand that acts as a selective agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. This technical guide provides an in-depth analysis of the mechanism of action of L-687,384 at the sigma-1 receptor, synthesizing available data on its binding affinity, functional effects, and downstream signaling pathways. The document also outlines the detailed experimental methodologies used to characterize this interaction, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The sigma-1 receptor (σ1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Unlike conventional receptors, the σ1R functions as a ligand-operated molecular chaperone, modulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. L-687,384 has been identified as a selective agonist for this receptor, making it a valuable tool for elucidating the physiological and pathophysiological roles of the σ1R. This guide will explore the core mechanisms through which L-687,384 exerts its effects via the sigma-1 receptor. It is important to note that L-687,384 also exhibits antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a mechanism that is distinct from its action at the sigma-1 receptor[1][2].

Data Presentation: Binding Affinity of L-687,384 for the Sigma-1 Receptor

Quantitative analysis of the binding of L-687,384 to the sigma-1 receptor is crucial for understanding its potency and selectivity. The following table summarizes the available binding affinity data, primarily determined through competitive radioligand binding assays.

| Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |

| --INVALID-LINK---Pentazocine | Rat Brain Membranes | 9.8 ± 1.2 | Bergeron & Debonnel, 1997 |

Note: Data is derived from the primary literature and represents the inhibitory constant (Ki) of L-687,384 for the sigma-1 receptor.

Experimental Protocols

The characterization of L-687,384's interaction with the sigma-1 receptor relies on established and robust experimental methodologies.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of L-687,384 for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand)

-

Tissue Preparation: Homogenates of rat brain membranes, which are a rich source of sigma-1 receptors.

-

Test Compound: L-687,384 at various concentrations.

-

Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Incubation: A constant concentration of --INVALID-LINK---pentazocine is incubated with the membrane homogenate in the presence of varying concentrations of L-687,384. A parallel set of tubes containing the radioligand and a saturating concentration of haloperidol is used to determine non-specific binding.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of L-687,384 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Downstream Signaling

As a sigma-1 receptor agonist, L-687,384 initiates a cascade of intracellular events. The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). In its inactive state, it is complexed with another chaperone, BiP (Binding immunoglobulin Protein).

Upon binding of an agonist like L-687,384, the sigma-1 receptor dissociates from BiP. This dissociation allows the now-active sigma-1 receptor to translocate and interact with various client proteins, thereby modulating their function.

References

The Dual Cellular Targeting of L-687,384: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the primary cellular targets of the pharmacological agent L-687,384. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, and outlines the experimental methodologies used to elucidate the compound's mechanism of action. L-687,384 is characterized by a dual activity, functioning as both a selective agonist for the sigma-1 (σ1) receptor and an antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Core Cellular Targets

The primary cellular interactions of L-687,384 are centered on two distinct protein complexes:

-

Sigma-1 (σ1) Receptor: L-687,384 acts as an agonist at this intracellular chaperone protein, which is predominantly located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is involved in the modulation of various signaling pathways, including calcium signaling, and interacts with a range of ion channels and G-protein coupled receptors.[3] Agonism at this receptor can influence neuronal plasticity and cell survival.[1]

-

NMDA Receptor: L-687,384 functions as an antagonist at this ionotropic glutamate receptor.[4] The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system and plays a vital role in synaptic plasticity, learning, and memory.[5][6] L-687,384 specifically acts as a voltage-dependent open-channel blocker of the NMDA receptor, thereby inhibiting the influx of cations, most notably Ca2+, in response to glutamate and co-agonist binding.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the interaction of L-687,384 with its primary cellular targets.

| Target | Parameter | Value | Assay Type |

| Sigma-1 Receptor | Ki | 34.5 nM | Radioligand Binding |

| NMDA Receptor | IC50 | 49 ± 8 µM | Functional Inhibition |

| NMDA Receptor | Blocking Rate | 5.9 x 10^6 M-1s-1 | Electrophysiology |

Table 1: Summary of Quantitative Data for L-687,384

Experimental Protocols

The characterization of L-687,384's activity at its primary targets has been achieved through a combination of radioligand binding assays, functional cellular assays, and electrophysiological recordings.

Sigma-1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a compound for the σ1 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of L-687,384 for the σ1 receptor.

-

Methodology: A competitive inhibition binding assay is performed using a radiolabeled ligand with known high affinity for the σ1 receptor, such as [³H]-(+)-pentazocine.[7]

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the σ1 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (L-687,384).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of L-687,384 that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

NMDA Receptor Functional Inhibition Assay (Fura-2 Calcium Imaging)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration mediated by the activation of NMDA receptors.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-687,384 for NMDA receptor-mediated calcium influx.

-

Methodology:

-

Cell Loading: Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.[8][9]

-

Baseline Measurement: The basal intracellular calcium concentration is measured by exciting Fura-2 at 340 nm and 380 nm and recording the emission at 510 nm.[9]

-

Stimulation: The cells are stimulated with the NMDA receptor agonist, NMDA, in the presence of a co-agonist like glycine.

-

Inhibition: The experiment is repeated with the co-application of varying concentrations of L-687,384.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. The IC50 value is determined by plotting the percentage of inhibition of the NMDA-evoked calcium increase against the concentration of L-687,384.[10]

-

NMDA Receptor Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through NMDA receptor channels and how it is affected by a channel blocker.

-

Objective: To characterize the mechanism and kinetics of NMDA receptor channel block by L-687,384.

-

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons or cells expressing recombinant NMDA receptors.[11][12]

-

Current Evocation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist.

-

Antagonist Application: L-687,384 is applied to the cell, and the reduction in the NMDA-evoked current is recorded.

-

Voltage Dependence: The blocking effect of L-687,384 is measured at different membrane potentials to determine if the block is voltage-dependent.

-

Data Analysis: The rate of channel block and the voltage-dependence of the block are analyzed to characterize the open-channel blocking properties of L-687,384.

-

Visualizations

The following diagrams illustrate the signaling pathways of the primary cellular targets of L-687,384 and a typical experimental workflow.

Caption: Sigma-1 Receptor Signaling Pathway

Caption: NMDA Receptor Antagonism by L-687,384

Caption: Experimental Workflow for L-687,384 Characterization

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of potency, kinetics of block and toxicity of NMDA receptor antagonists using fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

L-687,384: A Technical Whitepaper on its Discovery, and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of L-687,384, a synthetic compound identified as a high-affinity and selective sigma-1 (σ₁) receptor agonist and a voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist. This whitepaper details the initial characterization of L-687,384, presenting its known pharmacological data, the experimental protocols used for its initial assessment, and visualizations of the relevant signaling pathways. The dual activity of L-687,384 presents a unique pharmacological profile with potential implications for therapeutic development in neuroscience.

Introduction

L-687,384, with the chemical name 1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine], is a spiro-piperidine derivative that has garnered interest due to its distinct dual pharmacology.[1] It acts as a selective agonist at the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and as an antagonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission. This document consolidates the publicly available data on the discovery and initial pharmacological characterization of L-687,384.

Discovery and Synthesis

The synthesis of the core structure of L-687,384, 1'-benzylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine], has been described in the chemical literature. While the specific discovery context within a targeted drug discovery program is not extensively detailed in the available literature, its structural class is of interest in the development of centrally active agents.

Pharmacological Characterization

The initial characterization of L-687,384 has revealed a dual mechanism of action, targeting two distinct and important proteins in the central nervous system.

Sigma-1 (σ₁) Receptor Agonism

L-687,384 is a potent and selective ligand for the sigma-1 receptor.[2] Studies by Bergeron and Debonnel (1997) have indicated that at low doses, L-687,384 potentiates the neuronal response to NMDA, an effect consistent with sigma-1 receptor agonism. This potentiation suggests a modulatory role in glutamatergic neurotransmission mediated by the sigma-1 receptor.

NMDA Receptor Antagonism

In addition to its activity at the sigma-1 receptor, L-687,384 acts as an antagonist of the NMDA receptor.[3] Research conducted by McLarnon and colleagues (1994) demonstrated that L-687,384 inhibits NMDA-induced currents in cultured rat hippocampal pyramidal neurons. This inhibition is consistent with a voltage-dependent, open-channel block mechanism.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for L-687,384.

Table 1: NMDA Receptor Antagonist Activity of L-687,384

| Parameter | Value | Cell Type | Reference |

| Apparent IC₅₀ | 49 ± 8 µM | Cultured Rat Hippocampal Pyramidal Neurons | McLarnon et al., 1994 |

| Blocking Rate Constant (k₊) | 5.9 x 10⁶ M⁻¹s⁻¹ (at -80 mV) | Cultured Rat Hippocampal Pyramidal Neurons | McLarnon et al., 1994 |

Note: Specific binding affinity data (Ki values) for the sigma-1 and NMDA receptors from primary literature were not available in the conducted searches.

Experimental Protocols

This section details the methodologies employed in the initial characterization of L-687,384's pharmacological activity.

Radioligand Binding Assays for Sigma-1 Receptor Affinity

While specific binding assay protocols for L-687,384 are not detailed in the available literature, a general methodology for determining the binding affinity of a test compound for the sigma-1 receptor is as follows:

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

-

Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver).

-

Radioligand with high affinity and selectivity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).

-

Test compound (L-687,384).

-

Non-specific binding control (e.g., a high concentration of a known sigma-1 ligand like haloperidol).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the incubation buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding control to determine non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with cold incubation buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4][5][6]

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

The following protocol is based on the methodology described by McLarnon et al. (1994) for characterizing the NMDA receptor antagonist activity of L-687,384.

Objective: To measure the effect of L-687,384 on NMDA-induced currents in cultured neurons.

Cell Preparation:

-

Primary cultures of hippocampal pyramidal neurons are prepared from neonatal rats.

-

Neurons are plated on coverslips and maintained in culture for a period sufficient to allow for the development of functional NMDA receptors (typically 1-2 weeks).

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on the cultured hippocampal neurons.

-

The standard patch-clamp technique is used to establish a whole-cell configuration.

-

External (extracellular) solution composition: (Specific composition from the McLarnon et al. paper is not available, but a typical solution would contain, in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, and a low concentration of glycine (e.g., 1-10 µM) to co-activate the NMDA receptor. The solution is adjusted to a physiological pH (e.g., 7.4).

-

Internal (pipette) solution composition: (Specific composition from the McLarnon et al. paper is not available, but a typical solution would contain, in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl₂, and 2 ATP-Mg. The solution is adjusted to a physiological pH (e.g., 7.2-7.3). Cesium is often used to block potassium channels.

-

The membrane potential is held at a negative potential (e.g., -60 mV or -80 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.

Experimental Procedure:

-

A stable whole-cell recording is established.

-

NMDA (e.g., 10-100 µM) is applied to the neuron to evoke an inward current.

-

Once a stable baseline NMDA-induced current is obtained, L-687,384 is co-applied with NMDA at various concentrations.

-

The degree of inhibition of the NMDA-induced current by L-687,384 is measured.

-

To assess the voltage dependence of the block, the holding potential can be varied, and the degree of inhibition by L-687,384 at different potentials is measured.

-

For single-channel recordings from outside-out patches, the same solutions are used, and the effect of L-687,384 on the single-channel open probability and mean open time is analyzed.[7][8][9]

Intracellular Calcium Imaging

This protocol is based on the methodology used by McLarnon et al. (1994) to measure the effect of L-687,384 on NMDA-evoked increases in intracellular calcium.

Objective: To determine the IC₅₀ of L-687,384 for the inhibition of NMDA-induced calcium influx.

Materials:

-

Cultured rat hippocampal pyramidal neurons on coverslips.

-

Fura-2 AM (a ratiometric calcium indicator).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline.

-

NMDA.

-

L-687,384.

-

A fluorescence imaging system capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

Procedure:

-

Cultured neurons are loaded with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

-

The cells are then washed with HBSS to remove extracellular Fura-2 AM and allowed to de-esterify the dye.

-

The coverslip with the loaded cells is mounted on the stage of the fluorescence microscope.

-

Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

NMDA is applied to the cells to induce an increase in intracellular calcium, which is observed as a change in the 340/380 fluorescence ratio.

-

After a washout period, the cells are pre-incubated with different concentrations of L-687,384.

-

NMDA is then co-applied with L-687,384, and the change in the fluorescence ratio is recorded.

-

The inhibition of the NMDA-induced calcium response by L-687,384 is calculated for each concentration.

-

The IC₅₀ value is determined by plotting the percent inhibition against the concentration of L-687,384 and fitting the data with a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The dual pharmacology of L-687,384 involves two distinct signaling pathways. The following diagrams illustrate these pathways and the proposed points of interaction for L-687,384.

Caption: Sigma-1 Receptor Agonist Signaling Pathway of L-687,384.

Caption: NMDA Receptor Open-Channel Block by L-687,384.

Discussion and Future Directions

L-687,384 presents a compelling pharmacological profile with its dual action as a sigma-1 receptor agonist and an NMDA receptor antagonist. The sigma-1 agonism suggests potential for neuroprotective and neuromodulatory effects, while the NMDA receptor antagonism indicates a role in mitigating excitotoxicity. The observation by Bergeron and Debonnel (1997) that low doses of L-687,384 potentiate the NMDA response, while higher doses, as shown by McLarnon et al. (1994), are inhibitory, suggests a complex, dose-dependent interaction that warrants further investigation. This could be due to the interplay between its two distinct molecular targets.

To fully elucidate the therapeutic potential of L-687,384, further research is required. Specifically, a comprehensive binding profile, including Ki values for sigma-1 and sigma-2 receptors, as well as for different NMDA receptor subtypes, is essential. Detailed structure-activity relationship studies could help in optimizing the potency and selectivity for each target. Furthermore, in vivo studies are necessary to understand how this dual pharmacology translates to physiological and behavioral effects and to explore its potential in models of neurological and psychiatric disorders.

Conclusion

L-687,384 is a valuable research tool with a unique dual pharmacology. Its initial characterization as a selective sigma-1 receptor agonist and a voltage-dependent NMDA receptor antagonist provides a foundation for further investigation into its mechanism of action and potential therapeutic applications. The data and protocols summarized in this whitepaper offer a guide for researchers interested in exploring the complex and intriguing properties of this compound.

References

- 1. 3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) | C21H25N | CID 125328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Sigma Receptors in Depression [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

L-687,384: A Technical Guide to a Dual-Targeting Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,384 is a synthetic compound that has garnered interest in the scientific community for its dual activity as a sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the core physicochemical properties, pharmacological actions, and experimental methodologies associated with L-687,384. Detailed data is presented in a structured format, and conceptual experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this compound's mechanism of action.

Physicochemical Properties

A clear identification of a compound's properties is fundamental for its application in research. The key identifiers for L-687,384 are summarized below.

| Property | Value |

| CAS Number | 95417-67-7[1] |

| Molecular Formula | C₂₁H₂₅N |

| Molecular Weight | 291.43 g/mol [1] |

Pharmacological Profile

L-687,384 exhibits a dual pharmacological profile, acting on two distinct and important neurological targets.

Sigma-1 (σ₁) Receptor Agonism

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of various cellular processes, including calcium signaling, ion channel function, and cellular stress responses. As an agonist, L-687,384 is expected to initiate these downstream signaling cascades.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. L-687,384 acts as a non-competitive antagonist at the NMDA receptor-channel complex.[2] This mechanism involves the voltage-dependent block of the open channel, thereby reducing the influx of calcium ions.[2]

Quantitative Data

The following table summarizes the available quantitative data for the activity of L-687,384.

| Assay | Parameter | Value | Cell Type/Preparation |

| Calcium Imaging | Apparent IC₅₀ | 49 ± 8 µM | Fura-2-loaded cultured rat hippocampal pyramidal neurons[2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the activity of L-687,384.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of L-687,384 for the sigma-1 receptor.

Materials:

-

[³H]-(+)-Pentazocine (radioligand)

-

L-687,384 (test compound)

-

Haloperidol (for non-specific binding)

-

Membrane preparation from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of L-687,384.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd), and varying concentrations of L-687,384.

-

For determining non-specific binding, a separate set of tubes should contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of L-687,384 by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Calcium Imaging for NMDA Receptor Functional Antagonism

This protocol measures the ability of L-687,384 to inhibit NMDA-induced increases in intracellular calcium.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons)

-

Fura-2 AM or other suitable calcium indicator dye

-

HEPES-buffered saline (HBS)

-

NMDA

-

Glycine (co-agonist for NMDA receptors)

-

L-687,384

-

Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

-

Plate neurons on coverslips suitable for imaging.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Mount the coverslip in a perfusion chamber on the microscope stage and perfuse with HBS.

-

Obtain a baseline fluorescence reading.

-

Stimulate the cells with a solution containing NMDA and glycine to induce a calcium influx.

-

Wash out the agonists and allow the calcium levels to return to baseline.

-

Pre-incubate the cells with varying concentrations of L-687,384 for a defined period.

-

Co-apply the NMDA/glycine solution with the corresponding concentration of L-687,384 and record the fluorescence change.

-

Analyze the data by calculating the ratio of fluorescence at the two excitation wavelengths (for Fura-2) and determine the peak calcium response.

-

Plot the percentage inhibition of the NMDA-induced calcium response against the concentration of L-687,384 to determine the IC₅₀ value.

Visualizations

Signaling Pathways

The following diagram illustrates the dual mechanism of action of L-687,384.

Caption: Dual mechanism of action of L-687,384.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a dual-target compound like L-687,384.

Caption: Experimental workflow for L-687,384 characterization.

References

L-687,384: A Pharmacological Guide for the Research Professional

An In-depth Technical Guide on the Pharmacological Profile of L-687,384 for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-687,384 is a synthetic compound that has garnered interest in neuroscience research due to its dual activity as a sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This unique pharmacological profile makes it a valuable tool for investigating the roles of these two distinct receptor systems in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of L-687,384, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Pharmacological Profile

Mechanism of Action

L-687,384 exerts its effects through two primary molecular targets:

-

Sigma-1 (σ₁) Receptor Agonism: The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. As an agonist, L-687,384 binds to and activates the sigma-1 receptor, which can modulate a variety of downstream signaling pathways. This includes the regulation of intracellular calcium signaling, modulation of ion channel function, and cellular stress responses. The agonism at the sigma-1 receptor is thought to contribute to its potential neuroprotective and modulatory effects on neurotransmission.

-

NMDA Receptor Antagonism: L-687,384 acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory synaptic transmission and plasticity. It functions as an open-channel blocker, meaning it enters and occludes the ion channel pore of the NMDA receptor when the receptor is activated by glutamate and a co-agonist (glycine or D-serine). This blockade is voltage-dependent and prevents the influx of calcium ions, thereby inhibiting NMDA receptor-mediated signaling.[1]

Quantitative Data

| Parameter | Value | Experimental System | Reference |

| IC₅₀ (NMDA-evoked Ca²⁺ influx) | 49 ± 8 µM | Fura-2-loaded cultured rat hippocampal pyramidal neurons | [1] |

| Blocking Rate Constant (NMDA channel) | 5.9 x 10⁶ M⁻¹s⁻¹ | Outside-out patches from cultured rat hippocampal pyramidal neurons (-80 mV) | [1] |

Signaling Pathways

The dual mechanism of action of L-687,384 involves two distinct signaling cascades.

As a sigma-1 receptor agonist, L-687,384 binds to the receptor at the endoplasmic reticulum, leading to the modulation of intracellular calcium signaling, often through interaction with the IP3 receptor. This can influence mitochondrial function and cellular bioenergetics.

L-687,384 acts as an uncompetitive antagonist by blocking the open channel of the NMDA receptor. This prevents the influx of calcium, thereby inhibiting downstream signaling cascades that are involved in synaptic plasticity and excitotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of L-687,384.

Radioligand Binding Assay for Sigma-1 Receptors (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of L-687,384 for the sigma-1 receptor.

Materials:

-

Tissue source (e.g., guinea pig brain)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 ligand)

-

Non-specific binding control: Haloperidol (10 µM)

-

L-687,384 stock solution

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1-5 nM), and varying concentrations of L-687,384. For determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand like haloperidol.

-

Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the L-687,384 concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents (General Protocol)

This protocol is for recording NMDA receptor-mediated currents in cultured neurons to assess the antagonist effects of L-687,384.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External solution (containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.4)

-

Internal solution (containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2)

-

NMDA and glycine stock solutions

-

L-687,384 stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in a recording chamber continuously perfused with external solution.

-

Patch Pipette: Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal on a neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

Application of L-687,384: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of L-687,384 with the NMDA/glycine solution.

-

Data Recording and Analysis: Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of L-687,384. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC₅₀.

Intracellular Calcium Measurement with Fura-2 AM (General Protocol)

This protocol measures changes in intracellular calcium in response to NMDA receptor activation and its inhibition by L-687,384.

Materials:

-

Cultured neurons

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

NMDA and glycine stock solutions

-

L-687,384 stock solution

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation)

Procedure:

-

Cell Loading: Incubate the cultured neurons with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation and Inhibition: Perfuse the cells with a solution containing NMDA and glycine to induce a rise in intracellular calcium. After establishing a response, co-perfuse with varying concentrations of L-687,384.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. The change in this ratio is proportional to the change in intracellular calcium concentration. Determine the inhibitory effect of L-687,384 and calculate the IC₅₀.

Conclusion

L-687,384 is a valuable research tool with a distinct pharmacological profile, acting as both a sigma-1 receptor agonist and an NMDA receptor antagonist. While its functional antagonism at the NMDA receptor is characterized by an IC₅₀ in the micromolar range, a more complete understanding of its binding affinities and selectivity is needed for a comprehensive assessment of its utility. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of L-687,384 and to explore its potential applications in elucidating the complex interplay between sigma-1 and NMDA receptor systems in neuronal function and disease.

References

L-687,384: A Dual-Action Ligand at the Crossroads of Sigma-1 Agonism and NMDA Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,384 has emerged as a significant pharmacological tool due to its distinct dual activity as a selective agonist for the sigma-1 (σ1) receptor and an antagonist for the N-methyl-D-aspartate (NMDA) receptor. This unique profile positions L-687,384 at the intersection of two critical signaling systems in the central nervous system, offering potential therapeutic avenues for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the dualistic nature of L-687,384.

Quantitative Data Summary

The following tables summarize the available quantitative data for L-687,384's activity at both the sigma-1 and NMDA receptors. It is important to note that while functional activity has been characterized, specific binding affinity values (Ki) for L-687,384 at either receptor are not consistently reported in the public domain literature.

Table 1: L-687,384 Activity at the NMDA Receptor

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| IC50 (NMDA-evoked Ca2+ influx) | 49 ± 8 µM | Cultured Rat Hippocampal Pyramidal Neurons | Fura-2 Calcium Imaging | [1] |

| Blocking Rate Constant (k+b) | 5.9 x 10^6 M-1s-1 (at -80 mV) | Cultured Rat Hippocampal Pyramidal Neurons | Outside-out Patch Clamp | [1] |

| Mechanism of Action | Voltage-dependent open-channel block | Cultured Rat Hippocampal Pyramidal Neurons | Electrophysiology | [1] |

Table 2: L-687,384 Activity at the Sigma-1 Receptor

| Parameter | Observation | Species/Tissue | Experimental Method | Reference |

| Functional Activity | Agonist | Rat Dorsal Hippocampus (CA3) | In vivo electrophysiology | [2] |

| Effect on NMDA Response | Biphasic potentiation of NMDA-induced activation (low doses potentiate, high doses have reduced effect) | Rat Dorsal Hippocampus (CA3) | In vivo electrophysiology | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the foundational research on L-687,384. The following sections outline the key experimental protocols used to characterize its dual activity.

Radioligand Binding Assay for Sigma-1 Receptor Affinity (General Protocol)

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig brain or liver homogenates are commonly used due to high sigma-1 receptor density.

-

Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

-

Non-specific Binding Control: Haloperidol or other unlabeled sigma-1 ligand at a high concentration (e.g., 10 µM).

-

Test Compound: L-687,384 at varying concentrations.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd), and varying concentrations of the test compound (L-687,384).

-

Incubation: Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In Vitro Binding Affinity of L-687,384 for the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. L-687,384 has been identified as a putative agonist for this receptor. This technical guide provides a comprehensive overview of the in vitro binding characteristics of L-687,384 for the sigma-1 receptor, details common experimental methodologies for assessing such interactions, and illustrates the associated signaling pathways. While L-687,384 is recognized as a sigma-1 receptor agonist, specific quantitative binding affinity data (Ki or IC50) is not widely available in peer-reviewed literature. This guide, therefore, focuses on the established protocols to determine such values and the broader context of sigma-1 receptor pharmacology.

Quantitative Binding Data

While L-687,384 is classified as a putative sigma-1 receptor agonist, extensive searches of scientific literature have not yielded specific quantitative in vitro binding affinity values such as Ki, IC50, or Kd for its interaction with the sigma-1 receptor. It is often cited in lists of sigma-1 receptor ligands without detailed binding data[1]. Further experimental characterization is required to definitively quantify its binding affinity.

For comparative purposes, the following table presents the binding affinities of several well-characterized sigma-1 receptor ligands.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Assay Conditions |

| (+)-Pentazocine | Sigma-1 | 3.1 | 44 | --INVALID-LINK---Pentazocine competition assay in guinea pig brain membranes |

| Haloperidol | Sigma-1 | 3.2 | - | [3H]Haloperidol binding in rat brain membranes |

| PRE-084 | Sigma-1 | 2.2 | - | --INVALID-LINK---Pentazocine competition assay in rat liver membranes |

| 1,3-di-o-tolyl-guanidine (DTG) | Sigma-1 & Sigma-2 | 13 (σ1), 38 (σ2) | - | [3H]DTG binding in guinea pig brain membranes |

Data compiled from various sources for illustrative purposes. Specific values may vary based on experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of the in vitro binding affinity of a compound like L-687,384 for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.

Materials and Reagents

-

Biological Material: Membranes prepared from tissues or cells expressing a high density of sigma-1 receptors (e.g., guinea pig liver, rat brain, or HEK-293 cells stably expressing human sigma-1 receptors).

-

Radioligand: A high-affinity, selective sigma-1 receptor radioligand, most commonly --INVALID-LINK---pentazocine.

-

Test Compound: L-687,384, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol or unlabeled (+)-pentazocine) to determine the amount of radioligand binding to non-receptor sites.

-

Incubation Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Assay Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances and resuspend in fresh buffer to a final protein concentration of approximately 200-400 µg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (L-687,384).

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition: Wells containing membranes, radioligand, and serial dilutions of L-687,384.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the CPM at each concentration of the test compound.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Caption: Workflow for determining the in vitro binding affinity of L-687,384.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.

References

L-687,384: An In-Depth Technical Review of Available Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the comprehensive safety and toxicity profile of L-687,384 is limited. This document summarizes the available preclinical data, primarily from in vitro studies, to provide a technical overview for research and drug development professionals. The absence of extensive in vivo toxicity data suggests that L-687,384 may have been primarily utilized as a research tool rather than a clinical candidate.

Introduction

L-687,384 is identified as a sigma receptor ligand and also functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its activity has been characterized in vitro, providing insights into its mechanism of action at the cellular level. This guide synthesizes the available data to inform on its known pharmacological effects.

Quantitative Preclinical Data

The primary quantitative data for L-687,384 originates from in vitro electrophysiology and calcium imaging studies on cultured rat hippocampal pyramidal neurons. These findings are summarized in the table below.

| Parameter | Value | Species | System | Experimental Context |

| IC50 | 49 +/- 8 µM | Rat | Cultured Hippocampal Pyramidal Neurons | Reduction of NMDA-evoked rises in intracellular calcium ([Ca2+]i) |

| Blocking Rate Constant | 5.9 x 10^6 M-1 s-1 (at -80 mV) | Rat | Cultured Hippocampal Pyramidal Neurons | Voltage-dependent open-channel block of the NMDA channel |

Experimental Protocols

The following methodologies were employed in the key in vitro studies to characterize the activity of L-687,384.

Cell Culture

-

Cell Type: Pyramidal neurons were obtained from the hippocampus of 1- to 3-day-old Wistar rats.

-

Culture Conditions: The neurons were cultured on poly-L-lysine-coated glass coverslips in a defined, serum-free medium. The cultures were maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air for 8 to 15 days prior to experimental use.

Electrophysiology (Outside-Out Patch-Clamp)

-

Objective: To study the effect of L-687,384 on single NMDA receptor channel currents.

-

Recording: Outside-out patches were excised from the somatic membrane of cultured hippocampal neurons. The patch pipette contained a standard intracellular solution, and the external solution contained NMDA to activate the channels.

-

Data Acquisition: Currents were recorded using a patch-clamp amplifier, filtered, and digitized for analysis. The effects of L-687,384 on channel open probability, mean open time, and current magnitude were determined.

Intracellular Calcium Imaging

-

Objective: To measure the effect of L-687,384 on NMDA-induced increases in intracellular calcium concentration.

-

Method: Cultured hippocampal neurons were loaded with the fluorescent calcium indicator Fura-2.

-

Measurement: Changes in the fluorescence ratio of Fura-2 (at excitation wavelengths of 340 nm and 380 nm) were monitored using a fluorescence imaging system to determine the intracellular calcium concentration. The effect of L-687,384 on the rise in calcium evoked by the application of NMDA was quantified to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of L-687,384 on the NMDA receptor and the workflow of the key in vitro experiments.

References

The Biological Effects of L-687,384: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,384 is a synthetic compound that has garnered interest in the scientific community for its dual activity as a sigma-1 (σ₁) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This whitepaper provides a comprehensive review of the available literature on the biological effects of L-687,384, with a focus on its quantitative data, experimental methodologies, and implicated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Analysis of Biological Activity

The biological activity of L-687,384 has been primarily characterized through its interaction with the NMDA receptor. The following tables summarize the key quantitative data reported in the literature.

Table 1: Functional Antagonism of the NMDA Receptor

| Parameter | Value | Experimental System | Reference |

| IC₅₀ (NMDA-evoked [Ca²⁺]i rise) | 49 ± 8 µM | Fura-2-loaded cultured rat hippocampal pyramidal neurons | [McLarnon et al., 1994][1] |

| Blocking Rate Constant (NMDA channel) | 5.9 x 10⁶ M⁻¹s⁻¹ (at -80 mV) | Outside-out patches from cultured rat hippocampal pyramidal neurons | [McLarnon et al., 1994][1] |

Table 2: Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Tissue Source |

| Sigma-1 (σ₁) | L-687,384 | Not Reported | Not Reported |

| Sigma-2 (σ₂) | L-687,384 | Not Reported | Not Reported |

Note: Despite being identified as a sigma-1 receptor agonist, specific binding affinity data (Ki values) for L-687,384 at sigma-1 and sigma-2 receptors are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the biological effects of L-687,384.

Electrophysiological Recording of NMDA-Induced Currents

The primary study investigating the antagonistic effects of L-687,384 on NMDA receptor currents utilized the patch-clamp technique on cultured rat hippocampal pyramidal neurons.

-

Cell Culture: Hippocampal neurons were obtained from fetal rats and cultured for a period that allowed for the development of mature synaptic connections.

-

Patch-Clamp Configuration: The outside-out patch configuration was used to isolate a small patch of the neuronal membrane containing NMDA receptors. This configuration allows for the application of drugs to the extracellular face of the receptors.

-

Solutions:

-

External Solution: The composition of the external solution was designed to mimic the extracellular environment and typically contained physiological concentrations of ions, including Na⁺, K⁺, Cl⁻, and Ca²⁺. It was buffered to a physiological pH.

-

Pipette Solution: The internal solution, filling the patch pipette, mimicked the intracellular environment of the neuron.

-

Agonist Application: NMDA, along with its co-agonist glycine, was applied to the patch to activate the NMDA receptors and elicit ionic currents.

-

-

Data Acquisition and Analysis: Currents were recorded using a patch-clamp amplifier. The analysis focused on single-channel events, measuring parameters such as channel open probability, mean open time, and current amplitude. The effect of L-687,384 was assessed by its application to the external solution and observing the changes in these parameters. The voltage-dependent nature of the block was determined by holding the membrane potential at different voltages.[1]

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

To assess the functional consequence of NMDA receptor antagonism, changes in intracellular calcium concentration were measured using the fluorescent calcium indicator Fura-2.

-

Cell Preparation: Cultured rat hippocampal pyramidal neurons were loaded with the acetoxymethyl (AM) ester form of Fura-2, which can cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 indicator in the cytoplasm.

-

Fluorescence Imaging: The cells were then imaged using a fluorescence microscope equipped with a system capable of alternating excitation wavelengths (typically 340 nm and 380 nm). The ratio of the fluorescence emission at these two wavelengths is proportional to the intracellular calcium concentration.

-

Experimental Procedure: A baseline fluorescence ratio was established before the application of NMDA. The addition of NMDA was expected to cause an influx of Ca²⁺ through the NMDA receptors, leading to an increase in the Fura-2 fluorescence ratio. The effect of L-687,384 was determined by its ability to inhibit this NMDA-induced rise in intracellular calcium. An IC₅₀ value was calculated from the concentration-response curve.[1]

Signaling Pathways and Mechanisms of Action

L-687,384's biological effects are a composite of its actions at two distinct molecular targets: sigma-1 receptors and NMDA receptors. The interplay between these two activities likely dictates its overall pharmacological profile.

NMDA Receptor Antagonism

L-687,384 acts as a non-competitive antagonist of the NMDA receptor, likely through an open-channel block mechanism.[1] This means it is thought to enter and occlude the ion channel pore when the receptor is in its activated state, thereby preventing the influx of cations, most notably Ca²⁺.

Sigma-1 Receptor Agonism

As a sigma-1 receptor agonist, L-687,384 is expected to modulate intracellular signaling cascades. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are known to influence calcium signaling and interact with various ion channels and G-protein coupled receptors.[2][3]

Integrated Signaling

The dual activity of L-687,384 suggests a complex interplay between its effects on NMDA and sigma-1 receptors. Sigma-1 receptor activation has been shown to modulate NMDA receptor function, often leading to a potentiation of NMDA-mediated responses through mechanisms that can involve PKC-dependent phosphorylation of NMDA receptor subunits.[2][3] However, the direct antagonistic effect of L-687,384 at the NMDA receptor channel would counteract this potentiation. The net effect in a biological system would therefore depend on the relative potency and efficacy of L-687,384 at each target, as well as the specific cellular context.

Conclusion and Future Directions

L-687,384 presents a unique pharmacological profile with its dual engagement of the sigma-1 and NMDA receptors. The available data clearly demonstrate its ability to antagonize NMDA receptor function in a non-competitive, voltage-dependent manner. However, a significant gap in the literature is the lack of quantitative binding data for L-687,384 at sigma receptors, which is crucial for a complete understanding of its potency and selectivity.

Future research should focus on:

-

Determining the binding affinities (Ki) of L-687,384 for both sigma-1 and sigma-2 receptors. This would allow for a more precise characterization of its selectivity profile.

-

Conducting in vivo studies to investigate the behavioral and physiological effects of L-687,384. This would provide valuable insights into its potential therapeutic applications and side-effect profile.

-

Elucidating the downstream signaling pathways affected by the concurrent modulation of sigma-1 and NMDA receptors. This would help to unravel the complex molecular mechanisms underlying its biological effects.

A more complete understanding of these aspects will be essential for fully evaluating the therapeutic potential of L-687,384 and for the rational design of future drug candidates targeting these important receptor systems.

References

Methodological & Application

L-687,384: Application Notes and Protocols for Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-687,384, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in cultured neuron experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal function and viability.

L-687,384 acts as a voltage-dependent open-channel blocker of the NMDA receptor-channel complex.[1] It has been shown to reduce NMDA-evoked increases in intracellular calcium concentration ([Ca²⁺]i) in cultured rat hippocampal pyramidal neurons.[1] This makes it a valuable tool for studying the role of NMDA receptor-mediated signaling in various physiological and pathological processes, including excitotoxicity and neurodegeneration.[2][3][4]

Data Presentation

The following table summarizes the quantitative data available for L-687,384's activity in cultured neurons.

| Parameter | Value | Cell Type | Assay Condition | Reference |

| IC₅₀ | 49 ± 8 µM | Cultured Rat Hippocampal Pyramidal Neurons | Reduction of NMDA-evoked rises in [Ca²⁺]i | [1] |

| Mechanism of Action | Voltage-dependent open-channel block | Cultured Rat Hippocampal Pyramidal Neurons | Electrophysiological recording of NMDA-induced currents | [1] |

| Binding Site | Non-competitive, likely within the ion channel | N/A | Inferred from non-competitive antagonism | [5] |

Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptor activation and the inhibitory action of L-687,384.

Experimental Protocols

Preparation of L-687,384 Stock Solution

Materials:

-

L-687,384 powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of L-687,384 (e.g., 10-50 mM) in cell culture grade DMSO.

-

Gently vortex to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the neurons (typically ≤ 0.1%).

Protocol for Intracellular Calcium Imaging

This protocol is adapted from general calcium imaging procedures and incorporates specifics for studying L-687,384's effect on NMDA-induced calcium influx.

Materials:

-

Cultured primary neurons (e.g., rat hippocampal or cortical neurons) grown on glass coverslips.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

NMDA and Glycine stock solutions.

-

L-687,384 stock solution.

-

Fluorescence microscope equipped for ratiometric imaging (for Fura-2).

Protocol:

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the neurons and wash gently with HBSS.

-

Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

-

Washing:

-

Gently wash the neurons three times with fresh HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Drug Application:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the neurons with HBSS to establish a stable baseline fluorescence.

-

To test the effect of L-687,384, pre-incubate the neurons with the desired concentration of the compound (e.g., in the range of 1-100 µM, based on the IC₅₀) for a predetermined time (e.g., 5-15 minutes).

-

-

NMDA Receptor Stimulation:

-

While continuously recording the fluorescence, apply a solution containing NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to stimulate the NMDA receptors.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

-

The ratio of the fluorescence intensities (F340/F380 for Fura-2) is proportional to the intracellular calcium concentration.

-

Calculate the change in [Ca²⁺]i in response to NMDA stimulation in the presence and absence of L-687,384.

-

Determine the dose-response curve and calculate the IC₅₀ of L-687,384.

-

Protocol for Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol outlines a method to assess the neuroprotective effects of L-687,384 against glutamate-induced excitotoxicity.

Materials:

-

Mature primary neuronal cultures (e.g., 10-14 days in vitro) in 96-well plates.

-

L-687,384 stock solution.

-

L-glutamic acid stock solution.

-

Cell viability assay kits (e.g., MTT, LDH cytotoxicity assay).

-

Plate reader.

Protocol:

-

Cell Culture:

-

Plate primary neurons at an appropriate density in 96-well plates pre-coated with a suitable substrate (e.g., poly-D-lysine).

-

Culture the neurons for 10-14 days to allow for the development of mature synaptic connections.

-

-

Compound Pre-treatment:

-

Prepare dilutions of L-687,384 in culture medium to achieve the desired final concentrations (e.g., a range around the IC₅₀, such as 10, 25, 50, 100 µM).

-

Remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of L-687,384. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Induction of Excitotoxicity:

-

Prepare a high-concentration solution of L-glutamic acid in culture medium. The final concentration needed to induce significant cell death should be determined empirically for the specific neuron type and culture conditions (e.g., 50-100 µM).

-

Add the glutamate solution to the wells, except for the negative control wells which will receive only culture medium.

-

-

Incubation:

-

Return the plate to the incubator and incubate for 24 hours at 37°C.

-

-

Assessment of Neuronal Viability:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance. Higher absorbance indicates greater cell viability.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Higher LDH activity indicates greater cell death.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or cell death for each condition relative to the control groups (untreated and glutamate-only treated).

-

Determine the concentration-dependent neuroprotective effect of L-687,384.

-

These protocols provide a framework for investigating the effects of L-687,384 in cultured neurons. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular experimental setup.

References

- 1. The actions of L-687,384, a sigma receptor ligand, on NMDA-induced currents in cultured rat hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adult Neurotoxicity Testing - DNTOX [dntox.de]

Application Notes and Protocols for L-687,384 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,384 is a versatile pharmacological tool with a dual mechanism of action, functioning as both a sigma-1 (σ₁) receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This unique profile makes it a compound of interest for investigating the complex interplay between these two receptor systems in various physiological and pathological processes. In patch-clamp electrophysiology, L-687,384 is primarily utilized to study its inhibitory effects on NMDA receptor-mediated currents. It acts as a voltage-dependent open-channel blocker, offering a means to probe the function and modulation of NMDA receptors in excitable cells.[2]

These application notes provide a comprehensive guide for the use of L-687,384 in patch-clamp studies, detailing its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation

The following table summarizes the available quantitative data for L-687,384's effect on NMDA receptor activity. Researchers should note that these values may vary depending on the experimental conditions, including cell type, NMDA receptor subunit composition, and recording parameters.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| Apparent IC₅₀ | 49 ± 8 µM | Cultured Rat Hippocampal Pyramidal Neurons | Reduction of NMDA-evoked rises in intracellular Ca²⁺ | [2] |

| Blocking Rate Constant (k₊) | 5.9 x 10⁶ M⁻¹s⁻¹ | Cultured Rat Hippocampal Pyramidal Neurons | -80 mV holding potential | [2] |

Mechanism of Action

L-687,384 exerts its inhibitory effect on NMDA receptors by acting as an open-channel blocker. This means it enters and occludes the ion channel pore only when the receptor is in its open, or activated, state. The binding of L-687,384 within the channel pore is voltage-dependent, with the block becoming more pronounced at more negative membrane potentials.[2]